维西诺

描述

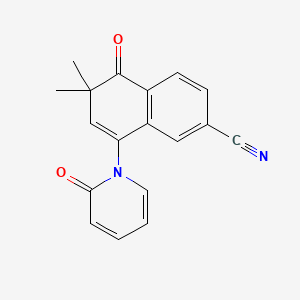

Vercirnon is a novel, orally active anti-inflammatory agent that targets a chemokine receptor protein implicated in both Crohn’s disease and ulcerative colitis, the two principal forms of Inflammatory Bowel Disease (IBD). It is under investigation in clinical trial NCT01611805 .

Molecular Structure Analysis

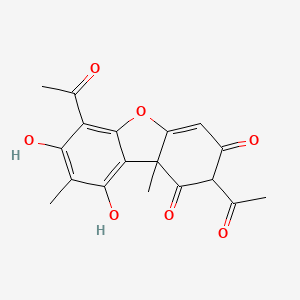

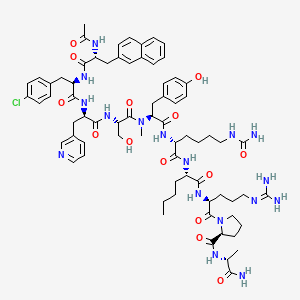

The molecular formula of Vercirnon is C22H21ClN2O4S. The average molecular weight is 444.93 g/mol . The structure of the CCR9 receptor in complex with Vercirnon has been reported at a resolution of 2.8 Å .

Physical And Chemical Properties Analysis

Vercirnon has a chemical formula of C22H21ClN2O4S and a molecular weight of 444.93 g/mol .

科学研究应用

克罗恩病治疗

维西诺已在治疗克罗恩病(一种炎症性肠病)方面进行了研究 . 该药物在 SHIELD-1 阶段 III 研究中对中重度活动性克罗恩病成人患者进行了测试 . 然而,该研究并未达到临床反应改善的主要终点和临床缓解的关键次要终点 .

溃疡性结肠炎治疗

维西诺靶向一种与克罗恩病和溃疡性结肠炎相关的趋化因子受体蛋白 . 溃疡性结肠炎是另一种主要的炎症性肠病 .

CCR9 拮抗剂

维西诺是一种正在研发的非生物性口服 CCR9 拮抗剂 . CCR9 受体参与白细胞迁移到肠道,这在克罗恩病和溃疡性结肠炎中发生的炎症中发挥作用 .

临床试验

维西诺已参与多个临床试验。 维西诺的 III 期临床开发计划包括四项研究(SHIELD-1、SHIELD-2、SHIELD-3 和 SHIELD-4),旨在评估维西诺的疗效和安全性 .

与其他药物的相互作用

研究表明,维西诺与探针底物咪达唑仑、吡格列酮、奥美拉唑和罗苏伐他汀合用时,对 CYP3A4、CYP2C8、CYP2C19 酶活性和 BCRP 或 OATP1B1 转运蛋白活性没有临床意义的影响 . 这表明维西诺可能具有较低的药物相互作用潜力。

安全性及不良事件

在 SHIELD-1 研究中,治疗组之间严重不良事件和因不良事件导致的退出率相似,但总体不良事件发生率存在剂量依赖性增加的趋势 . 这表明需要进一步探索维西诺的安全特性 .

作用机制

Target of Action

Vercirnon is a novel, orally active anti-inflammatory agent that primarily targets the C-C chemokine receptor type 9 (CCR9) . CCR9 is a highly specific receptor expressed by T cells that migrate selectively to the digestive tract . The trafficking of T cells to the small and large intestine causes persistent inflammation that may result in Crohn’s disease or ulcerative colitis .

Mode of Action

Vercirnon, as a small molecule, is designed to control the inappropriate immune system response underlying inflammatory bowel disease (IBD) by blocking the activity of the CCR9 chemokine receptor . It binds to the intracellular side of the receptor, exerting allosteric antagonism and preventing G-protein coupling . This interaction with its target results in the control of T cell migration to the digestive tract, thereby reducing inflammation .

Biochemical Pathways

It is known that vercirnon inhibits the activity of the ccr9 chemokine receptor, which plays a key role in the migration of t cells to the digestive tract . By blocking this receptor, Vercirnon disrupts the signaling pathways that lead to T cell migration and subsequent inflammation in the digestive tract.

Pharmacokinetics

It is known that vercirnon is extensively metabolized by multiple oxidative and reductive pathways, including cytochrome p450 (cyp) enzymes such as cyp3a4, cyp2c19, and cyp2b6 . The absorption, distribution, metabolism, and excretion (ADME) properties of Vercirnon and their impact on its bioavailability require further investigation.

Result of Action

The primary result of Vercirnon’s action is the reduction of inflammation in the digestive tract, which is achieved by controlling the inappropriate immune system response underlying IBD . By blocking the activity of the CCR9 chemokine receptor, Vercirnon prevents the migration of T cells to the digestive tract, thereby reducing the persistent inflammation that may result in Crohn’s disease or ulcerative colitis .

Action Environment

The environment in which Vercirnon acts can influence its efficacy and stability. For instance, the presence of food can affect the absorption of Vercirnon, with one study showing that the maximum plasma concentration and area under the curve parameters of Vercirnon in the fasted state increased in a less than dose-proportional manner and were on average 20% higher in fed subjects compared with fasted subjects . Furthermore, the presence of other medications can also influence the action of Vercirnon, as it is metabolized by multiple CYP enzymes .

安全和危害

属性

IUPAC Name |

4-tert-butyl-N-[4-chloro-2-(1-oxidopyridin-1-ium-4-carbonyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O4S/c1-22(2,3)16-4-7-18(8-5-16)30(28,29)24-20-9-6-17(23)14-19(20)21(26)15-10-12-25(27)13-11-15/h4-14,24H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWROCIMSDXGOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=[N+](C=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220135 | |

| Record name | Vercirnon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Vercirnon, a small molecule, orally-available drug, is intended to control the inappropriate immune system response underlying IBD by blocking the activity of the CCR9 chemokine receptor. In adults, CCR9 is a highly specific receptor expressed by T cells that migrate selectively to the digestive tract. The trafficking of T cells to the small and large intestine causes persistent inflammation that may result in Crohn's disease or ulcerative colitis - the two principal forms of IBD. | |

| Record name | Vercirnon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

698394-73-9 | |

| Record name | Vercirnon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vercirnon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERCIRNON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWI54OUA12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

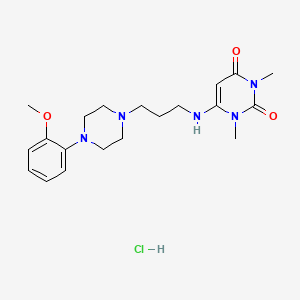

![N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide](/img/structure/B1683730.png)

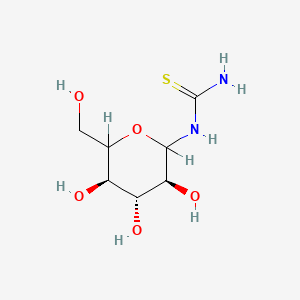

![(S)-2-(5-(2-(4-carbamimidoylbenzamido)-3-(4-nitrophenyl)propanoyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)acetic acid](/img/structure/B1683734.png)

![ethyl 2-[5-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]benzoyl]amino]-3-(4-nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetate](/img/structure/B1683735.png)